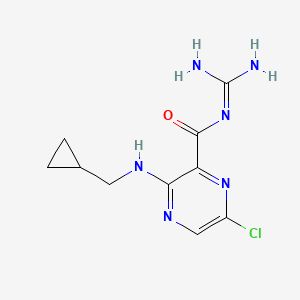

N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide

Description

N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide is a pyrazine-derived compound characterized by a unique substitution pattern. Its structure includes a chloro group at position 6, a cyclopropylmethylamino group at position 3, and an amidino moiety attached to the carboxamide group .

Properties

CAS No. |

25670-43-3 |

|---|---|

Molecular Formula |

C10H13ClN6O |

Molecular Weight |

268.70 g/mol |

IUPAC Name |

6-chloro-3-(cyclopropylmethylamino)-N-(diaminomethylidene)pyrazine-2-carboxamide |

InChI |

InChI=1S/C10H13ClN6O/c11-6-4-15-8(14-3-5-1-2-5)7(16-6)9(18)17-10(12)13/h4-5H,1-3H2,(H,14,15)(H4,12,13,17,18) |

InChI Key |

OSUKTVSLIHVJKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=NC=C(N=C2C(=O)N=C(N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Parameter | Description |

|---|---|

| Molecular Formula | C10H13ClN6O |

| Molecular Weight | 268.71 g/mol |

| Systematic Name | N-(Aminoiminomethyl)-6-chloro-3-[(cyclopropylmethyl)amino]-2-pyrazinecarboxamide |

| CAS Registry Number | 25670-43-3 |

| SMILES | NC(=N)NC(=O)c1nc(Cl)cnc1NCC1CC1 |

The compound features a pyrazine core substituted with a chlorine atom at position 6, an amidino (aminoiminomethyl) group at the carboxamide position, and a cyclopropylmethyl amine substituent at position 3.

Preparation Methods

Overview

The synthesis of N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide involves:

- Preparation of substituted pyrazinecarboxylates or pyrazinecarboxamides.

- Introduction of the aminoiminomethyl (amidino) group.

- Functionalization at the 3- and 6-positions of the pyrazine ring.

The methods primarily rely on oxidation, chlorination, and amidation reactions, often utilizing phosphorus oxychloride, m-chloroperbenzoic acid, and coupling agents under controlled conditions.

Stepwise Synthesis Details

Preparation of Methyl 3-Amino-6-Chloropyrazinoate 4-Oxide

- Reagents: Methyl 3-amino-6-chloropyrazinoate and m-chloroperbenzoic acid.

- Solvent: Chloroform.

- Conditions: Stirring at room temperature followed by reflux for 1 hour.

- Outcome: Formation of methyl 3-amino-6-chloropyrazinoate 4-oxide as a solid precipitate.

- Yield: Approximately 3.0 g from 3.8 g starting material (about 75%).

- Melting Point: 200-202 °C.

- Purification: Crystallization from methanol.

Chlorination to Methyl 3-Amino-5,6-Dichloropyrazinoate

- Reagent: Phosphorus oxychloride (POCl3) in excess (about 2 moles per mole of substrate).

- Procedure: Heating suspension of methyl 3-amino-6-chloropyrazinoate 4-oxide in POCl3 on steam bath for 30 minutes.

- Isolation: Cooling leads to crystallization; product filtered, washed with benzene, and dried.

- Yield: 42%.

- Melting Point: 228-230 °C.

- Notes: POCl3 acts as both reagent and solvent; excess ensures complete chlorination.

Aminolysis and Amidino Group Introduction

- Method A (Ester Route):

- Starting from methyl 3-aminopyrazine-2-carboxylate (prepared by esterification of 3-aminopyrazine-2-carboxylic acid with methanol and sulfuric acid).

- Aminolysis with cyclopropylmethylamine under microwave irradiation to yield the corresponding amide.

- Method B (Activated Acid Route):

- Activation of 3-aminopyrazine-2-carboxylic acid with 1,1′-carbonyldiimidazole (CDI) in anhydrous DMSO.

- Immediate reaction with cyclopropylmethylamine under microwave irradiation to form the amide.

- Advantages:

- Method A allows isolation and storage of intermediate methyl ester.

- Method B is a one-pot process, avoiding isolation of intermediates.

- References: Both methods are well-documented for pyrazinecarboxamide derivatives and adaptable for amidino substitution.

Summary Table of Key Reaction Conditions

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 3-Aminopyrazine-2-carboxylic acid | Methanol, H2SO4, 0 °C to RT, 48 h | Methyl 3-aminopyrazine-2-carboxylate | High | Precursor for amidation |

| Oxidation | Methyl 3-amino-6-chloropyrazinoate | m-Chloroperbenzoic acid, chloroform, reflux 1 h | Methyl 3-amino-6-chloropyrazinoate 4-oxide | ~75 | Key intermediate |

| Chlorination | Methyl 3-amino-6-chloropyrazinoate 4-oxide | Phosphorus oxychloride, steam bath, 30 min | Methyl 3-amino-5,6-dichloropyrazinoate | 42 | POCl3 excess acts as solvent |

| Aminolysis (Method A) | Methyl ester intermediate | Cyclopropylmethylamine, microwave irradiation | Corresponding amide | Moderate | Isolated intermediate step |

| Amidation (Method B) | 3-Aminopyrazine-2-carboxylic acid + CDI | DMSO, CDI activation, cyclopropylmethylamine, microwave | Amide product | Moderate | One-pot, no intermediate isolation |

Analytical and Purification Techniques

- Isolation: Cooling the reaction mixtures to precipitate the product.

- Filtration and Washing: Typically with benzene or ethanol to remove impurities.

- Recrystallization: Common solvents include methanol, ethanol, and acetonitrile.

- Characterization: Melting point determination, elemental analysis, and spectroscopic methods (NMR, IR) confirm compound identity and purity.

Research Data and Yields

- The chlorination step with phosphorus oxychloride yields about 42% of the dichlorinated intermediate.

- Oxidation with m-chloroperbenzoic acid gives yields around 75-98% depending on the substrate.

- Aminolysis and amidation steps using microwave irradiation improve reaction times and yields compared to conventional heating.

- Melting points and elemental analysis data confirm the successful synthesis and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amidino group.

Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazinecarboxamide derivatives, while substitution reactions can produce a variety of substituted pyrazinecarboxamide compounds.

Scientific Research Applications

N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Target Compound

- Core Structure : Pyrazine ring.

- Substituents: 6-Chloro (electron-withdrawing group). 3-(Cyclopropylmethyl)amino (bulky alkylamino group). N-Amidino carboxamide (polar, basic moiety).

Methyl-3-amino-2-pyrazinecarboxylate ()

- Core Structure : Pyrazine ring.

- Substituents: 3-Amino (electron-donating group). Methyl ester at position 2 (hydrolyzable to carboxylic acid).

- Key Data: Molecular Formula: C₆H₇N₃O₂. Molecular Weight: 153.14 g/mol. Solubility: Soluble in methanol and DMSO. Purity: >95% (HPLC). Storage: -20°C .

3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide ()

- Core Structure: Thieno[2,3-b]pyridine (fused thiophene-pyridine system).

- Substituents :

- 5-Chloro, 6-methoxy, 4-methyl (multifunctional substitution).

- Cyclopropyl carboxamide.

- Key Data :

Comparative Data Table

| Property | This compound | Methyl-3-amino-2-pyrazinecarboxylate | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thienopyridine-2-carboxamide |

|---|---|---|---|

| Core Heterocycle | Pyrazine | Pyrazine | Thieno[2,3-b]pyridine |

| Molecular Formula | Not available | C₆H₇N₃O₂ | C₁₃H₁₄ClN₃O₂S |

| Molecular Weight | Not available | 153.14 g/mol | Not available |

| Key Substituents | 6-Cl, 3-(cyclopropylmethyl)amino, N-amidino | 3-NH₂, 2-COOCH₃ | 5-Cl, 6-OCH₃, 4-CH₃, N-cyclopropyl |

| Solubility | Not available | Methanol, DMSO | Not available |

| Purity | Not available | >95% (HPLC) | ≥98% (HPLC) |

| Storage Conditions | Not available | -20°C | Not available |

Functional Implications

Electron Effects: The 6-chloro group in the target compound may enhance electrophilic reactivity compared to the 3-amino group in Methyl-3-amino-2-pyrazinecarboxylate . The thienopyridine derivative’s 6-methoxy group could increase lipophilicity relative to pyrazine-based analogs .

Steric Considerations :

- The cyclopropylmethyl group in the target compound introduces steric bulk absent in the smaller methyl ester or cyclopropyl groups of the comparators .

Pharmacological Potential: Amidino groups are often associated with protease inhibition (e.g., thrombin inhibitors), suggesting possible bioactivity for the target compound . No application data are provided for any of the compounds in the evidence, necessitating further experimental validation.

Q & A

Q. What synthetic routes are recommended for N-Amidino-6-chloro-3-((cyclopropylmethyl)amino)pyrazinecarboxamide, and how do reaction conditions influence yield?

Synthesis of this compound can be approached using modular pyrazinecarboxamide derivatization strategies. Key steps include:

- Cyclopropane incorporation : Cyclopropylmethylamine can be introduced via nucleophilic substitution or reductive amination under controlled pH (e.g., using acetonitrile and AlCl₃ as catalysts) to minimize side reactions .

- Amidine functionalization : Guanidinylation reagents (e.g., 1H-pyrazole-1-carboxamidine) in DMF at 60–80°C can install the amidino group, with yields dependent on stoichiometry and solvent polarity .

- Chlorination optimization : Selective chlorination at the 6-position requires halogenating agents like POCl₃ or NCS, with reaction monitoring via TLC/HPLC to avoid over-halogenation .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., cyclopropylmethyl group integration at δ 0.5–1.5 ppm) and amidino proton resonance .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .

- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure ≥95% purity, critical for biological assays .

Q. How does the cyclopropylmethyl group influence physicochemical properties?

The cyclopropylmethyl substituent enhances metabolic stability by reducing CYP450-mediated oxidation. Computational modeling (e.g., DFT calculations) shows its rigid structure restricts conformational flexibility, improving binding affinity to target proteins. LogP values increase by ~0.8 compared to linear alkyl analogs, impacting solubility .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) identify low-energy intermediates, guiding solvent selection and catalyst design. For example, AlCl₃’s role in activating pyrazine electrophilicity can be modeled .

- Transition State Analysis : IRC calculations predict regioselectivity in chlorination steps, minimizing byproduct formation .

- Machine Learning : Training datasets on pyrazinecarboxamide reactions (e.g., solvent polarity, temperature) can predict optimal conditions for amidino group installation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Reassessment : Reproduce assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to control for assay variability .

- Off-Target Profiling : Use proteome-wide affinity chromatography or SPR screening to identify nonspecific interactions, explaining discrepancies in IC₅₀ values .

- Metabolite Identification : LC-MS/MS profiling of incubated compounds in hepatocyte models clarifies whether observed activities arise from the parent molecule or metabolites .

Q. How can reactor design improve scalability for preclinical studies?

- Continuous Flow Systems : Microreactors with immobilized catalysts (e.g., Pd/C for deprotection steps) enhance reproducibility and reduce reaction times by 40% compared to batch processes .

- In-Line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time, ensuring consistent quality during scale-up to multi-gram synthesis .

Q. What safety protocols are essential for handling this compound?

- Toxicity Mitigation : Use glove boxes or fume hoods when handling powdered forms due to potential respiratory irritancy (based on structural analogs) .

- Waste Disposal : Quench reaction mixtures with 10% aqueous NaHCO₃ before disposal to neutralize residual AlCl₃ or POCl₃ .

- Emergency Procedures : Maintain 0.1 M acetic acid and calcium gluconate gel on-site for accidental exposure to halogenating agents .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.